Heptylcyclohexane
Overview
Description
Heptylcyclohexane is an organic compound with the molecular formula C₁₃H₂₆. It is a saturated hydrocarbon consisting of a cyclohexane ring substituted with a heptyl group. This compound is known for its stability and is used in various industrial applications due to its chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Heptylcyclohexane can be synthesized through the alkylation of cyclohexane with heptyl halides in the presence of a strong base such as sodium hydride. The reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In industrial settings, this compound is produced through catalytic hydrogenation of heptylcyclohexene. This process involves the use of a metal catalyst such as palladium on carbon under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
Heptylcyclohexane primarily undergoes substitution reactions due to the presence of the cyclohexane ring. It can also participate in oxidation reactions under specific conditions .
Common Reagents and Conditions
Substitution Reactions: this compound reacts with halogens such as chlorine or bromine in the presence of light or heat to form halogenated derivatives.
Oxidation Reactions: Under strong oxidizing conditions, such as with potassium permanganate, this compound can be oxidized to form cyclohexanone derivatives.
Major Products Formed
Halogenated Derivatives: These are formed through substitution reactions with halogens.
Cyclohexanone Derivatives: These are formed through oxidation reactions.
Scientific Research Applications
Heptylcyclohexane is used in various scientific research applications:
Chemistry: It serves as a solvent and a reference compound in chromatographic studies.
Biology: It is used in the study of lipid membranes due to its hydrophobic properties.
Medicine: Research is ongoing to explore its potential as a carrier molecule for drug delivery systems.
Industry: It is used as a lubricant and in the formulation of specialty chemicals.
Mechanism of Action
The mechanism of action of heptylcyclohexane involves its interaction with hydrophobic environments. It can integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is utilized in studies related to cell membranes and drug delivery systems .
Comparison with Similar Compounds
Similar Compounds
Cyclohexane: A simpler structure without the heptyl group.
Heptane: A linear hydrocarbon without the cyclohexane ring.
Methylcyclohexane: A cyclohexane ring with a methyl group instead of a heptyl group.
Uniqueness
Heptylcyclohexane is unique due to its combination of a cyclohexane ring and a heptyl group, which imparts specific chemical and physical properties. This makes it more hydrophobic and stable compared to its simpler counterparts .
Properties
IUPAC Name |
heptylcyclohexane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26/c1-2-3-4-5-7-10-13-11-8-6-9-12-13/h13H,2-12H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MSTLSCNJAHAQNU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCC1CCCCC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID1058636 | |
Record name | Heptylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5617-41-4 | |
Record name | Heptylcyclohexane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5617-41-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexane, heptyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005617414 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | HEPTYLCYCLOHEXANE | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=102802 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexane, heptyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Heptylcyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID1058636 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptylcyclohexane | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.584 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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